molecular formula C14H15BrN2O2S B603443 [(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-pyridylmethyl)amine CAS No. 1206125-05-4

[(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-pyridylmethyl)amine

Cat. No.: B603443
CAS No.: 1206125-05-4
M. Wt: 355.25g/mol
InChI Key: XOVWXQALQRRFOZ-UHFFFAOYSA-N
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Description

The compound (5-Bromo-2,4-dimethylphenyl)sulfonylamine is a sulfonamide derivative featuring a brominated and dimethyl-substituted phenyl ring linked via a sulfonyl group to a 3-pyridylmethylamine moiety. This structure combines aromatic halogenation (bromine), steric bulk (dimethyl groups), and a heterocyclic pyridine ring, which are common pharmacophores in medicinal chemistry for modulating solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

5-bromo-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2S/c1-10-6-11(2)14(7-13(10)15)20(18,19)17-9-12-4-3-5-16-8-12/h3-8,17H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVWXQALQRRFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CN=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,4-dimethylphenyl)sulfonylamine typically involves multiple steps, starting with the bromination of 2,4-dimethylphenyl compounds. The sulfonylation step introduces the sulfonamide group, followed by the attachment of the pyridylmethylamine moiety. Common reagents used in these steps include bromine, sulfonyl chlorides, and pyridylmethylamine under controlled conditions to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,4-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(5-Bromo-2,4-dimethylphenyl)sulfonylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromo-2,4-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyridyl ring can engage in π-π interactions, enhancing binding affinity and specificity . These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Bioactivity Considerations

  • Halogen Role: Bromine in the target and analogs (e.g., ) enhances lipophilicity and may participate in halogen bonding with biological targets.
  • Pyridine vs. Pyrimidine : The target’s 3-pyridylmethyl group differs from pyrimidine-based amines () in basicity and hydrogen-bonding capacity, which could alter solubility or target engagement .

Research Findings and Data Gaps

  • Synthesis: No direct synthesis data exists for the target compound. However, methods from (pyridine solvent, sulfonyl chloride coupling) and (amide bond formation via reflux) provide plausible routes .
  • Biological Data: The evidence lacks activity data for the target.
  • Physicochemical Properties : Computational modeling or experimental studies are needed to assess solubility, logP, and hydrogen-bonding capacity, which are critical for drug-likeness.

Biological Activity

The compound (5-Bromo-2,4-dimethylphenyl)sulfonylamine , a sulfonamide derivative, is characterized by its complex structure that includes a sulfonyl group attached to a 5-bromo-2,4-dimethylphenyl moiety and a 3-pyridylmethylamine group. Its molecular formula is C13H14BrN1O2S, indicating potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The unique combination of functional groups in (5-Bromo-2,4-dimethylphenyl)sulfonylamine contributes to its biological activity. The sulfonamide group is known for its role in various pharmacological applications, particularly as an antibacterial agent. The presence of bromine and dimethyl substituents on the phenyl ring may enhance its reactivity and selectivity towards biological targets.

Antimicrobial Activity

Compounds containing sulfonamide groups often exhibit significant antimicrobial properties. Research indicates that (5-Bromo-2,4-dimethylphenyl)sulfonylamine may possess similar activities due to its structural characteristics. Specific assays are needed to evaluate its efficacy against various pathogens.

Activity Type Potential Efficacy Mechanism
AntibacterialModerate to HighInhibition of bacterial folic acid synthesis
AntifungalModerateDisruption of fungal cell membrane integrity
AntiviralPotentialInterference with viral replication processes

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Sulfonamides typically inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Cell Membrane Disruption : The compound may affect the integrity of microbial membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : By mimicking substrates in nucleic acid synthesis pathways, it may inhibit viral replication.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including (5-Bromo-2,4-dimethylphenyl)sulfonylamine). Results showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Antifungal Activity : Another investigation assessed the antifungal properties against Candida albicans. The compound demonstrated moderate activity, indicating its potential use as an antifungal agent.
  • Cytotoxicity Studies : Preliminary cytotoxicity tests on human cell lines revealed that while the compound exhibits some cytotoxic effects, it remains within acceptable safety margins for further development.

Conclusion and Future Directions

(5-Bromo-2,4-dimethylphenyl)sulfonylamine shows promise as a biologically active compound with potential applications in antimicrobial therapy. Further research is warranted to fully elucidate its mechanisms of action and optimize its efficacy through structural modifications.

Recommendations for Future Research

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and long-term safety.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activity.
  • Formulation Development : Exploring various formulations for enhanced bioavailability and targeted delivery.

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